
Ethyl 1-methylcyclopentanecarboxylate
Overview
Description
Ethyl 1-methylcyclopentanecarboxylate is an ester derivative featuring a cyclopentane ring substituted with a methyl group at the 1-position and an ethoxycarbonyl (-COOEt) functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methylcyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methylcyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylcyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: 1-methylcyclopentanecarboxylic acid or 1-methylcyclopentanone.
Reduction: 1-methylcyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-methylcyclopentanecarboxylate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: This compound is used in the study of biochemical pathways and enzyme interactions.
Industry: This compound is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-methylcyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. In biochemical studies, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Methyl vs. Cyano Groups
Ethyl 1-cyanocyclopentanecarboxylate (CAS 28247-14-5) replaces the methyl group with a cyano (-CN) substituent. This substitution introduces significant electronic differences:
- Reactivity: The electron-withdrawing cyano group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack.
- Applications : Cyanated derivatives are often intermediates in pharmaceutical synthesis (e.g., nitrile-containing drugs).
Compound | CAS Number | Molecular Formula | Substituent | Key Property |
---|---|---|---|---|
Ethyl 1-methylcyclopentanecarboxylate* | - | C9H16O2 | -CH3 | Ester hydrolysis stability |
Ethyl 1-cyanocyclopentanecarboxylate | 28247-14-5 | C9H13NO2 | -CN | Enhanced electrophilicity |
*Note: Data inferred from methyl analog (CAS 4630-83-5) .
Ester Group Variations: Ethyl vs. Methyl or Benzyl
Mthis compound (CAS 4630-83-5) and 2-methylbenzyl 1-cyanocyclopentanecarboxylate demonstrate how ester groups influence volatility and steric hindrance:
- Volatility : Ethyl esters generally have higher boiling points than methyl esters due to increased molecular weight.
- Steric Effects : Bulky benzyl esters (e.g., 2-methylbenzyl) reduce reaction rates in nucleophilic substitutions compared to ethyl or methyl esters.
Compound | CAS Number | Ester Group | Boiling Point* | Reactivity Trend |
---|---|---|---|---|
This compound | - | -COOEt | Higher (~200°C) | Moderate steric hindrance |
Mthis compound | 4630-83-5 | -COOMe | Lower (~180°C) | Lower steric hindrance |
*Estimated based on analogous esters.
Functional Group Additions: Amino and Oxo Substituents
Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7) and ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate (CAS 41301-66-0) illustrate the impact of amino and oxo groups:
- Amino Group: Introduces basicity and hydrogen-bonding capability, influencing solubility and biological activity. Toxicity data for methyl 3-aminocyclopentanecarboxylate indicate low acute toxicity but incomplete toxicological profiling .
- Oxo Group : Enhances electrophilicity and participation in conjugate addition reactions.
Ring Size Variations: Cyclopentane vs. Cyclobutane
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride demonstrates how smaller ring systems (cyclobutane vs. cyclopentane) affect strain and reactivity:
- Ring Strain : Cyclobutane’s higher angle strain increases reactivity in ring-opening reactions.
- Applications : Cyclobutane derivatives are explored in constrained peptide mimics and drug design.
Biological Activity
Ethyl 1-methylcyclopentanecarboxylate (C9H16O2) is an organic compound with significant applications in various fields, particularly in biological and chemical research. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.
Overview of this compound
- Chemical Formula: C9H16O2
- Molecular Weight: 156.22 g/mol
- CAS Number: 6553-72-6
This compound is synthesized primarily through the esterification of 1-methylcyclopentanecarboxylic acid with ethanol, often in the presence of an acid catalyst like sulfuric acid. This compound is recognized for its unique cyclopentane structure, which influences its reactivity and biological interactions.
The biological activity of this compound is attributed to its interaction with various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in metabolic processes. Research indicates that this compound can act as a substrate or inhibitor for specific enzymes, influencing cellular functions and signaling pathways.
Applications in Research
This compound has been utilized in several scientific studies focused on:
- Biochemical Pathways: It aids in understanding enzyme interactions and metabolic pathways.
- Drug Development: Its derivatives are explored for potential therapeutic effects, particularly in cancer research.
- Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds.
Table 1: Summary of Biological Activities
Biological Activity | Description |
---|---|
Enzyme Interaction | Acts as a substrate or inhibitor in various enzymatic reactions. |
Metabolic Influence | Modulates metabolic pathways through hydrolysis and subsequent reactions. |
Therapeutic Potential | Investigated for anticancer properties and other therapeutic uses. |
Table 2: Synthesis Methods
Method | Description |
---|---|
Esterification | Reaction of 1-methylcyclopentanecarboxylic acid with ethanol under acidic conditions. |
Continuous Flow Processes | Industrial methods that enhance efficiency and yield during production. |
Case Study 1: Anticancer Research
A study published in Nature Communications explored the potential anticancer effects of this compound derivatives. The research highlighted that certain modifications to the compound enhanced its ability to inhibit tumor cell growth by targeting mitochondrial functions. The study demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with these derivatives.
Case Study 2: Enzyme Inhibition Studies
In a study reported by the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound on specific enzymes involved in metabolic disorders. The findings suggested that this compound could modulate enzyme activity, leading to potential therapeutic applications for metabolic diseases.
Properties
IUPAC Name |
ethyl 1-methylcyclopentane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-11-8(10)9(2)6-4-5-7-9/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRENVGTVIBNRKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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